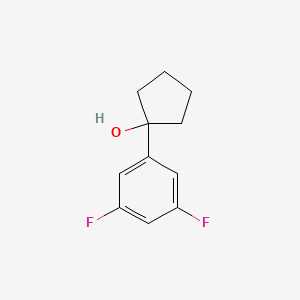![molecular formula C19H23BO3 B1399645 4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane CAS No. 946409-21-8](/img/structure/B1399645.png)
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane, also known as TMPDP, is a boron-containing compound that has been widely used in scientific research due to its unique properties. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, catalysis, and drug delivery. TMPDP has a wide range of applications due to its low toxicity and its ability to act as a chelating agent.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Modified Boronic Acid Derivatives : This compound has been used in the synthesis of 2-mercapto- and 2-piperazino-methyl-phenylboronic acid derivatives. These compounds exhibit inhibitory activity against serine proteases such as thrombin. Studies have shown no S–B coordination and only weak N–B coordination in these compounds (Spencer et al., 2002).
- Synthesis of Optical Probes : A new 4-substituted pyrene derivative of this compound has been synthesized for H2O2 detection in living cells. This compound displayed sensitivity and selectivity for H2O2, demonstrating its potential in biological and chemical sensing applications (Nie et al., 2020).
Applications in Polymer Science
- Polymer Synthesis : This compound has been employed in the microwave-mediated synthesis of arylboronates, which were then used in Suzuki Miyaura coupling reactions to produce a range of biaryls. This method demonstrated efficiency in polymer synthesis (Spencer et al., 2011).
- Catalyst in Polymerization : It has been used as a catalyst in the polymerization of monomers like 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, leading to the production of polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Advanced Material Development
- Development of Fluorescent Nanoparticles : This compound has been used in the preparation of fluorescent nanoparticles with high quantum yields. These nanoparticles show potential for applications in imaging and sensing (Fischer et al., 2013).
- Synthesis of Boron-Containing Compounds : Novel boron-containing stilbene derivatives have been synthesized using this compound. These derivatives hold potential for use in the development of new materials for technologies such as LCDs and as intermediates in the synthesis of therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Applications
- Electrochemical Properties Study : Research has been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds related to this chemical, which could have implications in electrochemical synthesis and analysis (Tanigawa et al., 2016).
Mechanism of Action
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering .
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
Phenylboronic acid, a related compound, has been used in the glycosylation of insulin and bound it to gel microspheres to regulate the rhythm of insulin .
Result of Action
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWKPHWXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)


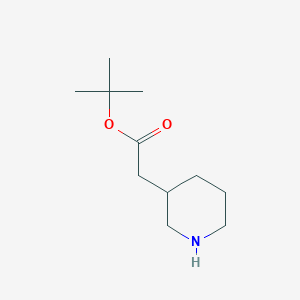
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)


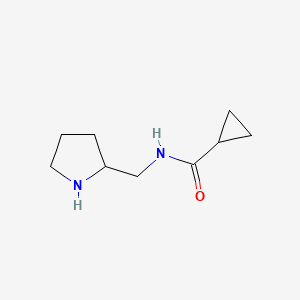

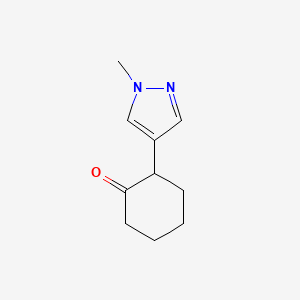
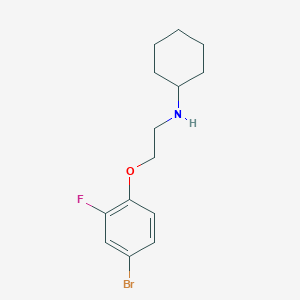
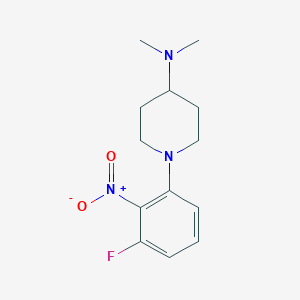
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)
